11-Methyldodecanal
Overview
Description
11-Methyldodecanal is an organic compound with the molecular formula C13H26O. It is a branched-chain aldehyde, specifically a methyl-substituted dodecanal. This compound is notable for its use as an intermediate in the synthesis of biologically active sulfonolipids, such as Flavocristamide A, Sulfobacin B, and Sulfobacin A .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Methyldodecanal can be synthesized through various methods. One common approach involves the oxidation of 11-methyldodecanol using oxidizing agents like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) . The reaction typically requires mild conditions to prevent over-oxidation and to ensure high yield and purity of the aldehyde.
Industrial Production Methods: In industrial settings, this compound is produced through controlled oxidation processes, often using catalytic systems to enhance efficiency and selectivity. The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 11-Methyldodecanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to 11-methyldodecanoic acid using strong oxidizing agents.
Reduction: It can be reduced back to 11-methyldodecanol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed:
Oxidation: 11-Methyldodecanoic acid.
Reduction: 11-Methyldodecanol.
Substitution: Various alkylated or arylated derivatives depending on the nucleophile used.
Scientific Research Applications
11-Methyldodecanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and biologically active compounds.
Biology: Studied for its role in the biosynthesis of natural products and its interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and fragrances due to its unique odor profile.
Mechanism of Action
The mechanism of action of 11-Methyldodecanal involves its interaction with specific molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved often include enzyme inhibition or activation, modulation of signal transduction pathways, and alteration of cellular metabolism .
Comparison with Similar Compounds
10-Methyldodecanal: Another methyl-substituted dodecanal with similar chemical properties but different biological activities.
11-Methyltridecanal: A longer-chain analog with distinct applications in pheromone research.
12-Methyldodecanal: A structural isomer with unique odor characteristics and industrial uses.
Uniqueness of 11-Methyldodecanal: this compound stands out due to its specific branching pattern and the position of the methyl group, which confer unique chemical reactivity and biological activity. Its role as an intermediate in the synthesis of biologically active sulfonolipids further highlights its importance in both research and industrial applications .
Properties
IUPAC Name |
11-methyldodecanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCBJZGDJFSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072386 | |
Record name | Dodecanal, 11(or 12)-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61497-46-9, 71566-52-4 | |
Record name | Isotridecan-1-al | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061497469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanal, 11(or 12)-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071566524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanal, 11(or 12)-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanal, 11(or 12)-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isotridecan-1-al | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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